molecular formula C15H12O2S B13738099 (e)-s-Phenyl 3-(4-hydroxyphenyl)prop-2-enethioate

(e)-s-Phenyl 3-(4-hydroxyphenyl)prop-2-enethioate

Cat. No.: B13738099
M. Wt: 256.3 g/mol
InChI Key: VLUIGAOFASAWIQ-DHZHZOJOSA-N
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Description

(e)-s-Phenyl 3-(4-hydroxyphenyl)prop-2-enethioate is an organic compound that belongs to the class of thioesters It is characterized by the presence of a phenyl group and a hydroxyphenyl group connected through a prop-2-enethioate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (e)-s-Phenyl 3-(4-hydroxyphenyl)prop-2-enethioate typically involves the reaction of 4-hydroxycinnamic acid with thiophenol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction proceeds through the formation of an intermediate ester, which then undergoes a nucleophilic substitution to yield the desired thioester product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(e)-s-Phenyl 3-(4-hydroxyphenyl)prop-2-enethioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioester group to a thiol or an alcohol.

    Substitution: The phenyl and hydroxyphenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and alcohols.

    Substitution: Brominated or nitrated derivatives of the phenyl and hydroxyphenyl groups.

Scientific Research Applications

(e)-s-Phenyl 3-(4-hydroxyphenyl)prop-2-enethioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (e)-s-Phenyl 3-(4-hydroxyphenyl)prop-2-enethioate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, its antioxidant properties are attributed to the presence of the hydroxyphenyl group, which can scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Hydroxyphenyl)prop-2-enal: Similar structure but lacks the thioester group.

    4-Hydroxyphenylacetate: Contains a hydroxyphenyl group but differs in the acyl moiety.

    4-Hydroxybenzoic acid: Similar aromatic structure but with a carboxylic acid group instead of a thioester.

Uniqueness

(e)-s-Phenyl 3-(4-hydroxyphenyl)prop-2-enethioate is unique due to the presence of both a phenyl and a hydroxyphenyl group connected through a thioester linkage. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C15H12O2S

Molecular Weight

256.3 g/mol

IUPAC Name

S-phenyl (E)-3-(4-hydroxyphenyl)prop-2-enethioate

InChI

InChI=1S/C15H12O2S/c16-13-9-6-12(7-10-13)8-11-15(17)18-14-4-2-1-3-5-14/h1-11,16H/b11-8+

InChI Key

VLUIGAOFASAWIQ-DHZHZOJOSA-N

Isomeric SMILES

C1=CC=C(C=C1)SC(=O)/C=C/C2=CC=C(C=C2)O

Canonical SMILES

C1=CC=C(C=C1)SC(=O)C=CC2=CC=C(C=C2)O

Origin of Product

United States

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